Comparative Potency of Active Moiety: Kifunensine vs. 1-Deoxymannojirimycin
While kifunensine diacetonide is a precursor, its active parent compound, kifunensine, demonstrates significantly higher potency than the structurally related class I α-mannosidase inhibitor, 1-deoxymannojirimycin (dMM). In enzyme inhibition assays, kifunensine achieves a dramatically lower IC₅₀ against multiple class I α-mannosidase isoforms (MNS1, MNS2, MNS3) compared to dMM [1]. This translates to a greater than 85-fold difference in inhibitory concentration, establishing the kifunensine scaffold as a superior chemical starting point for developing highly potent glycoprotein processing inhibitors.
| Evidence Dimension | Inhibitory Concentration (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.30 μM - 0.47 μM (active parent compound, kifunensine) |
| Comparator Or Baseline | 1-Deoxymannojirimycin (dMM): IC₅₀ = 30 μM - 40 μM |
| Quantified Difference | ≥85-fold lower IC₅₀ |
| Conditions | In vitro enzyme assay using methyl-2-O-α-D-mannopyranosyl-α-D-mannopyranoside (α-1,2 Man) as substrate. |
Why This Matters
The exceptional potency of the target scaffold enables researchers to use significantly lower concentrations, minimizing off-target effects and cellular toxicity in complex biological systems.
- [1] PMC2814498. (n.d.). Table 2: IC50 (μM) of Inhibitors on MNS1, MNS2, and MNS3. *PubMed Central*. View Source
